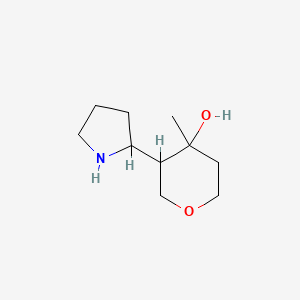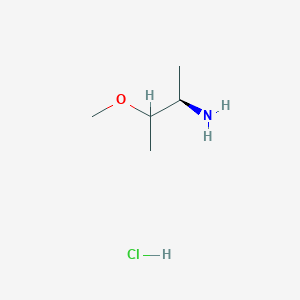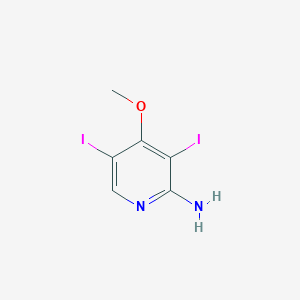
4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol
Descripción general
Descripción
“4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol” is a chemical compound with the CAS Number: 1803612-20-5 . It has a molecular weight of 185.27 . It is in the form of oil . This compound holds promise for various applications, including drug discovery, polymer synthesis, and catalysis.
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol”, can be achieved through different synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
Molecular Structure Analysis
The IUPAC name of “4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol” is 4-methyl-3-(pyrrolidin-2-yl)tetrahydro-2H-pyran-4-ol . The Inchi Code is 1S/C10H19NO2/c1-10(12)4-6-13-7-8(10)9-3-2-5-11-9/h8-9,11-12H,2-7H2,1H3 .
Physical And Chemical Properties Analysis
“4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol” is an oil with a molecular weight of 185.27 .
Aplicaciones Científicas De Investigación
I conducted a search for the scientific research applications of “4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol,” but the specific details on this compound are not readily available. However, based on related compounds with pyrrolidine structures, we can infer several potential applications:
Drug Discovery
Pyrrolidine is a versatile scaffold in drug design due to its binding conformation and ability to interact with various receptors and enzymes. It’s often used in the development of molecules with potent biological activity .
Cognitive Function Enhancement
Compounds with pyrrolidine structures have been investigated as selective phosphodiesterase (PDE) inhibitors, which can enhance synaptic plasticity and cognitive function .
Parkinson’s Disease Therapy
Derivatives of pyrrolidine have been explored as C-Abl inhibitors, which is a novel therapeutic target for Parkinson’s disease .
Biological Applications
Nitrogen-containing heterocyclic compounds like pyrrolidinones are significant due to their biological, agrochemical, and synthetic applications .
Synthetic Chemistry
Pyrrolidine derivatives are used in synthetic reactions, such as the Petasis reaction, to create biologically important compounds .
Safety and Hazards
Direcciones Futuras
“4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol” holds promise for various applications, including drug discovery, polymer synthesis, and catalysis. The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Propiedades
IUPAC Name |
4-methyl-3-pyrrolidin-2-yloxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(12)4-6-13-7-8(10)9-3-2-5-11-9/h8-9,11-12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZNCLHNHINSAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1C2CCCN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(pyrrolidin-2-yl)oxan-4-ol | |
CAS RN |
1803612-20-5 | |
| Record name | 4-methyl-3-(pyrrolidin-2-yl)oxan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-difluoro-2-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}ethan-1-amine](/img/structure/B1435419.png)

![4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B1435422.png)


amine hydrochloride](/img/structure/B1435429.png)




![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B1435435.png)
![1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1435438.png)

